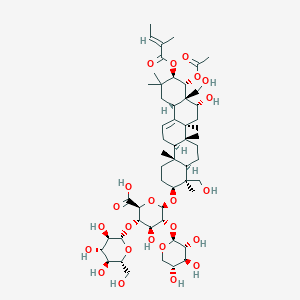
Escin IIa
Übersicht
Beschreibung
Escin IIa is a natural triterpenoid saponin derived from the seeds of the horse chestnut tree, Aesculus hippocastanum L. This compound is known for its potent anti-inflammatory and anti-oedematous properties. This compound has been extensively studied for its therapeutic potential in treating various medical conditions, including chronic venous insufficiency, hemorrhoids, and post-operative edema .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Escin IIa is primarily extracted from the seeds of Aesculus hippocastanum L. The extraction process involves several steps, including defatting the seeds with a non-polar solvent such as hexane, followed by extraction with a polar solvent like methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The seeds are first ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using techniques like HPLC or preparative chromatography. The final product is obtained as a white to off-white powder, which is then formulated into various pharmaceutical preparations .
Analyse Chemischer Reaktionen
Types of Reactions
Escin IIa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified functional groups. These derivatives may exhibit different pharmacological activities and can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Escin IIa has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the chemistry of triterpenoid saponins and their derivatives.
Biology: In biological research, this compound is used to study its effects on cell signaling pathways, apoptosis, and inflammation.
Medicine: this compound is extensively studied for its therapeutic potential in treating conditions such as chronic venous insufficiency, hemorrhoids, and post-operative edema.
Wirkmechanismus
Escin IIa exerts its effects through several mechanisms, including:
Endothelial Nitric Oxide Synthesis: this compound induces the synthesis of nitric oxide in endothelial cells by increasing their permeability to calcium ions.
Prostaglandin Release: It induces the release of prostaglandin F2α, which plays a role in inflammation and vascular tone.
Serotonin and Histamine Antagonism: this compound acts as an antagonist to serotonin and histamine, reducing their effects on inflammation and vascular permeability.
Mucopolysaccharide Catabolism: It reduces the catabolism of tissue mucopolysaccharides, thereby reducing edema and inflammation.
Vergleich Mit ähnlichen Verbindungen
Escin IIa is part of a group of triterpenoid saponins, which include other compounds such as Escin Ia, Escin Ib, and Escin IIb. These compounds share similar chemical structures but differ in their biological activities and pharmacological properties. For example:
Escin Ia: Known for its potent anti-inflammatory and anti-oedematous effects, similar to this compound.
Escin Ib: Exhibits anti-inflammatory properties but is less soluble in water compared to this compound.
Escin IIb: Similar to this compound but with different pharmacokinetic properties.
This compound is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways, making it a versatile compound for therapeutic applications .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLNRQWNTKNRGQ-XRANQTOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158732-55-9 | |
| Record name | Escin IIA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESCIN IIA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the biological activities of Escin IIa?
A1: this compound, a triterpene oligoglycoside found in Aesculus hippocastanum L. seeds, demonstrates several biological activities, including:
- Inhibition of ethanol absorption: Studies in rats show that this compound can significantly reduce ethanol absorption, suggesting its potential use in managing alcohol intake or related conditions. []
- Hypoglycemic activity: this compound exhibits promising hypoglycemic effects, as evidenced by its ability to lower blood glucose levels in oral glucose tolerance tests in rats. This finding suggests potential applications in managing hyperglycemia and related metabolic disorders. []
- Anti-inflammatory effects: Although the exact mechanism remains unclear, research suggests that Escin, and potentially its component this compound, may influence the expression of proteins in human umbilical vein endothelial cells (HUVEC) under inflammatory conditions induced by tumor necrosis factor (TNF). This points towards a potential role of this compound in modulating inflammatory responses. []
Q2: How does the structure of this compound compare to other Escin compounds and how does this affect its activity?
A2: this compound, alongside Escin Ia, Ib, and IIb, comprises around 70% of the Escin mixture extracted from horse chestnut seeds. [] While the provided research doesn't delve into the specific structural differences between these compounds, it highlights that desacylescins-I and II, likely derivatives lacking specific acyl groups, do not exhibit inhibitory effects on ethanol absorption or hypoglycemic activity. [] This suggests that the presence and type of acyl groups in Escin molecules, which may differ between this compound and other Escin compounds, could be crucial for their biological activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


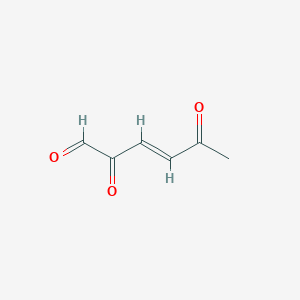
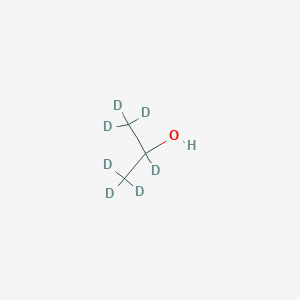
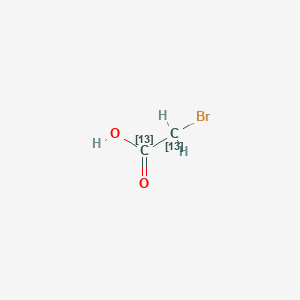
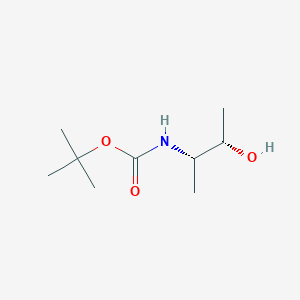
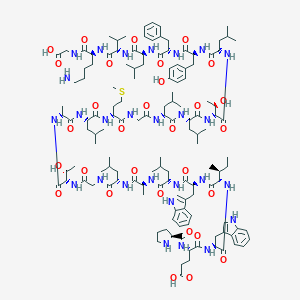
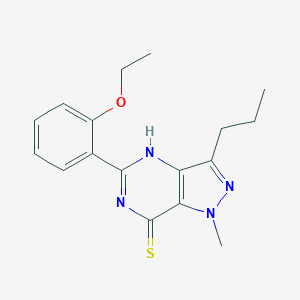
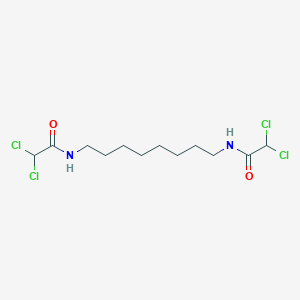



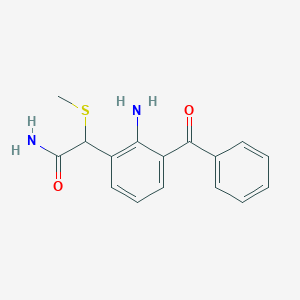
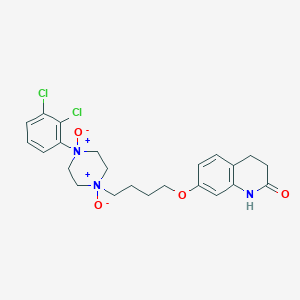
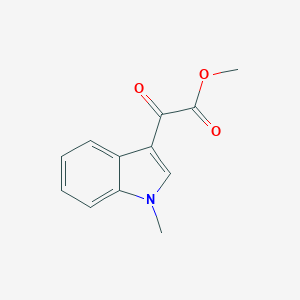
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
